![molecular formula C17H19N3O2 B2677589 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2097915-77-8](/img/structure/B2677589.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea, also known as CYM51010, is a small molecule compound with potential therapeutic properties. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological effects.
Mecanismo De Acción
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. This compound has been shown to inhibit the activation of the P2X7 receptor, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain. This compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to reduce the activation of glial cells, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea in lab experiments is that it has been extensively studied and its pharmacological effects are well-documented. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea. One area of research could be to further investigate the mechanism of action and how it contributes to its anti-inflammatory and analgesic effects. Another area of research could be to study the potential use of this compound in the treatment of other inflammatory conditions or pain disorders. Additionally, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-methoxyphenyl isocyanate, which is then reacted with 6-cyclopropylpyridine-3-methanol to obtain the intermediate product. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to obtain this compound.
Aplicaciones Científicas De Investigación
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of neuropathic pain and has been shown to have analgesic effects in animal models.
Propiedades
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)20-17(21)19-11-12-6-9-14(18-10-12)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBURTWRKUTRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

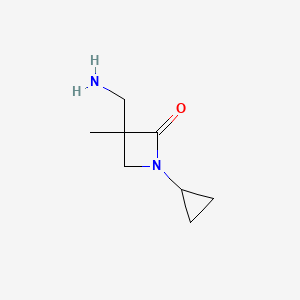

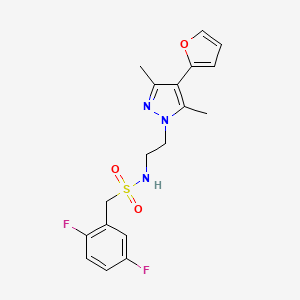
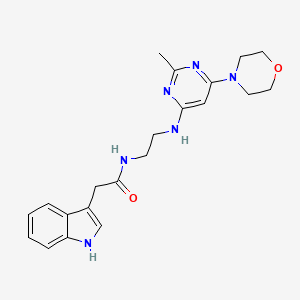
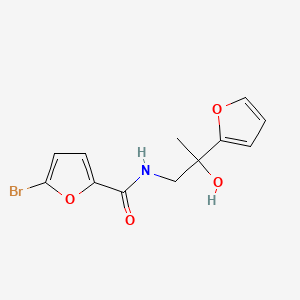

![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)
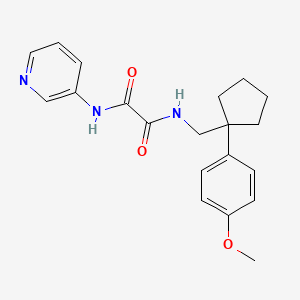
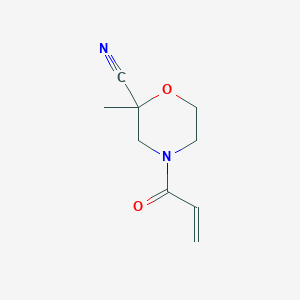
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
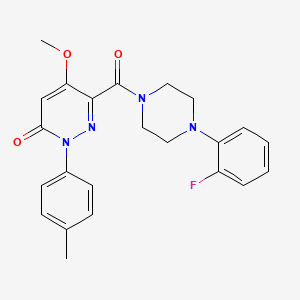
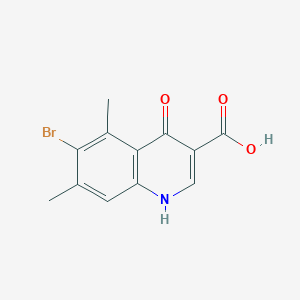
![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)